![molecular formula C13H12ClNO3 B1291358 Ethyl [(5-Chlorchinolin-8-yl)oxy]acetat CAS No. 88349-90-0](/img/structure/B1291358.png)

Ethyl [(5-Chlorchinolin-8-yl)oxy]acetat

Übersicht

Beschreibung

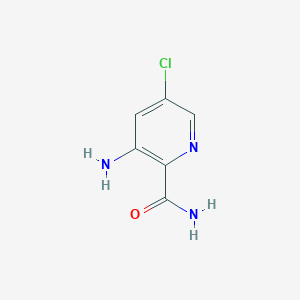

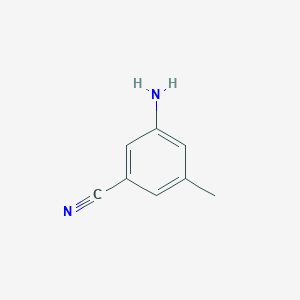

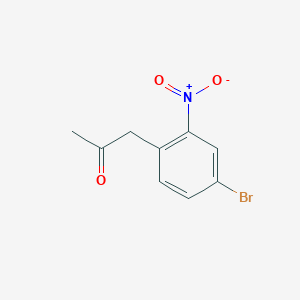

A2793, auch bekannt als 2-[(5-Chlor-8-chinolinyl)oxy]essigsäureethylester, ist eine chemische Verbindung mit der Summenformel C13H12ClNO3 und einem Molekulargewicht von 265,69 g/mol . Es handelt sich um einen dualen Inhibitor des TWIK-verwandten säureempfindlichen Kaliumkanals 1 (TASK-1) und des TWIK-verwandten Rückenmarkskaliumkanals (TRESK) mit einem IC50-Wert von 6,8 μM für Maus-TRESK .

Wissenschaftliche Forschungsanwendungen

A2793 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study potassium channels, particularly TASK-1 and TRESK.

Biology: Investigates the role of potassium channels in cellular processes.

Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.

Wirkmechanismus

Target of Action

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate primarily targets the TWIK-related spinal cord potassium channel (TRESK, K2P18, KCNK18) and TASK-1 (KCNK3) . These are types of potassium channels that play a crucial role in maintaining the resting membrane potential and regulating the excitability of neurons.

Mode of Action

The compound acts as an efficient inhibitor of these potassium channels. It binds to these channels and inhibits their function, which results in the modulation of the electrical activity of the cells . The IC50 value for mouse TRESK is 6.8 μM , indicating the concentration at which the compound inhibits 50% of the channel activity.

Pharmacokinetics

It is mentioned that the compound has high gastrointestinal absorption and is bbb permeant . It is also noted to be an inhibitor of CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism.

Action Environment

The action, efficacy, and stability of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can be influenced by various environmental factors. These could include the pH of the environment, the presence of other interacting molecules, and the temperature. The compound is recommended to be stored in a dry room at normal temperature , suggesting that it may be sensitive to moisture and extreme temperatures.

Biochemische Analyse

Biochemical Properties

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate plays a crucial role in biochemical reactions by inhibiting potassium channels such as TWIK-related spinal cord potassium channel (TRESK) and TASK-1. These channels are essential for maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can modulate the activity of neurons and other excitable cells. The compound interacts with these channels through binding interactions, leading to their inhibition and subsequent effects on cellular function .

Cellular Effects

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate has significant effects on various types of cells and cellular processes. In neurons, the inhibition of potassium channels by this compound can lead to changes in cell signaling pathways, affecting neurotransmitter release and neuronal excitability. Additionally, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can influence gene expression and cellular metabolism by altering the activity of potassium channels, which play a role in regulating these processes .

Molecular Mechanism

The molecular mechanism of action of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate involves its binding to potassium channels, leading to their inhibition. This inhibition affects the flow of potassium ions across the cell membrane, which is crucial for maintaining the resting membrane potential and regulating cellular excitability. By modulating the activity of these channels, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can influence various cellular processes, including enzyme activity, gene expression, and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that Ethyl [(5-chloroquinolin-8-yl)oxy]acetate remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of potassium channels, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit potassium channels without causing significant adverse effects. At higher doses, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate may lead to toxic effects, including disruptions in cellular function and potential damage to tissues. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is involved in specific metabolic pathways, including its interaction with enzymes responsible for its degradation and elimination. The compound undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite. This metabolic pathway is essential for the compound’s clearance from the body and its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is crucial for determining its efficacy and potential side effects .

Subcellular Localization

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with potassium channels and other biomolecules, influencing its overall biochemical and cellular effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A2793 beinhaltet die Reaktion von 5-Chlor-8-chinolinol mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt . Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von A2793 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

A2793 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: A2793 kann oxidiert werden, um entsprechende Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können A2793 in seine entsprechenden Amin-Derivate umwandeln.

Substitution: A2793 kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethylestergruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

A2793 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung verwendet, um Kaliumkanäle, insbesondere TASK-1 und TRESK, zu untersuchen.

Biologie: Untersucht die Rolle von Kaliumkanälen in zellulären Prozessen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Kaliumkanäle abzielen.

Wirkmechanismus

A2793 entfaltet seine Wirkung, indem es die Aktivität von TASK-1- und TRESK-Kaliumkanälen hemmt. Diese Kanäle sind an der Aufrechterhaltung des Ruhemembranpotentials und der Regulierung der zellulären Erregbarkeit beteiligt.

Analyse Chemischer Reaktionen

Types of Reactions

A2793 undergoes various chemical reactions, including:

Oxidation: A2793 can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert A2793 to its corresponding amine derivatives.

Substitution: A2793 can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Eigenschaften

IUPAC Name |

ethyl 2-(5-chloroquinolin-8-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMXUSHXYOXNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620302 | |

| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88349-90-0 | |

| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)